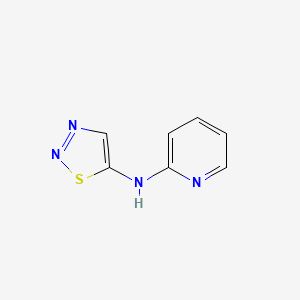
N-(Pyridin-2-yl)-1,2,3-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pyridin-2-yl)-1,2,3-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring and a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to interact with different biological targets, making it a valuable compound for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-2-yl)-1,2,3-thiadiazol-5-amine typically involves the reaction of 2-aminopyridine with appropriate thiadiazole precursors. One common method includes the cyclization of 2-aminopyridine with thiosemicarbazide under acidic conditions, followed by oxidation to form the thiadiazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and the reaction temperature is usually maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-2-yl)-1,2,3-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Pyridin-2-yl)-1,2,3-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(Pyridin-2-yl)-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.
Comparison with Similar Compounds
N-(Pyridin-2-yl)-1,2,3-thiadiazol-5-amine can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)benzamides: These compounds also contain a pyridine ring but differ in their functional groups and biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring instead of a thiadiazole ring and exhibit different pharmacological properties.
3-bromoimidazo[1,2-a]pyridines: These compounds have an imidazo[1,2-a]pyridine core and are synthesized under different reaction conditions.
The uniqueness of this compound lies in its specific ring structure and the versatility of its chemical reactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6N4S |
|---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
N-pyridin-2-ylthiadiazol-5-amine |
InChI |
InChI=1S/C7H6N4S/c1-2-4-8-6(3-1)10-7-5-9-11-12-7/h1-5H,(H,8,10) |
InChI Key |
RAWVUMVRIJLHGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CN=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



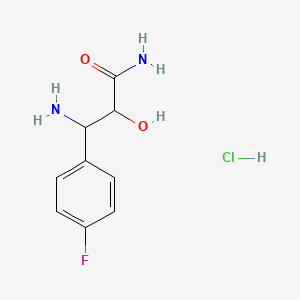

![Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13093170.png)
![2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093180.png)

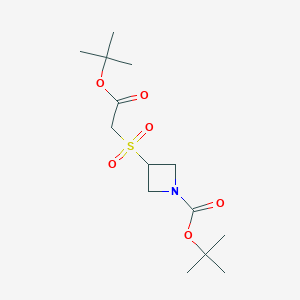

![Pyrimido[4,5-D]pyrimidine](/img/structure/B13093195.png)
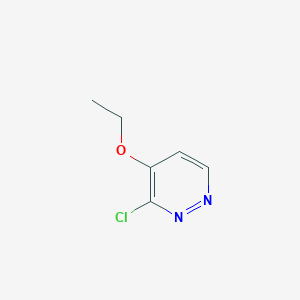
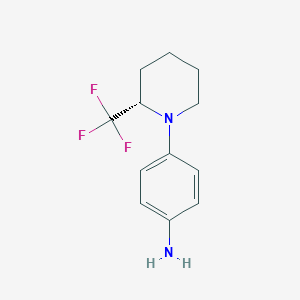
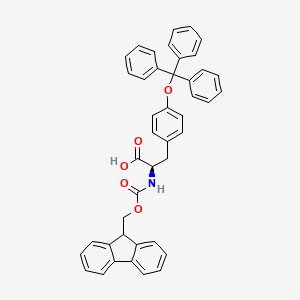

![4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile](/img/structure/B13093222.png)
